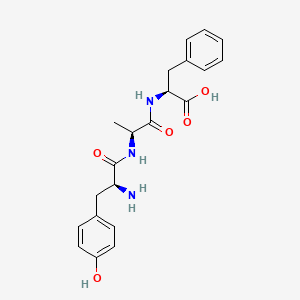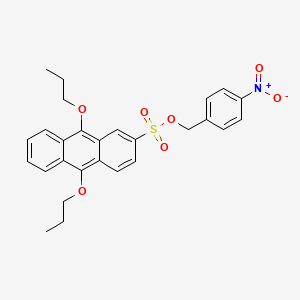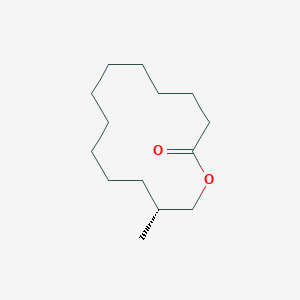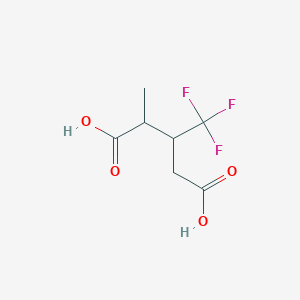![molecular formula C5H11ClO2P+ B12549939 (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 141973-75-3](/img/structure/B12549939.png)
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound with a unique structure that includes a chloroethyl group, an oxo group, and a propan-2-yl oxy group attached to a phosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of a chloroethyl precursor with a phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The oxo group can participate in redox reactions, while the propan-2-yl oxy group may influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)phosphine oxide: Similar in structure but lacks the propan-2-yl oxy group.
(2-Chloroethyl)phosphine: Lacks both the oxo and propan-2-yl oxy groups.
(2-Chloroethyl)(oxo)phosphine: Similar but lacks the propan-2-yl oxy group.
Uniqueness
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to the presence of all three functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
141973-75-3 |
|---|---|
Formule moléculaire |
C5H11ClO2P+ |
Poids moléculaire |
169.56 g/mol |
Nom IUPAC |
2-chloroethyl-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C5H11ClO2P/c1-5(2)8-9(7)4-3-6/h5H,3-4H2,1-2H3/q+1 |
Clé InChI |
FFUAUYIPVAKJKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[P+](=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)



